molecular formula C22H21N3O3 B6510729 7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892755-85-0

7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B6510729
CAS No.: 892755-85-0
M. Wt: 375.4 g/mol
InChI Key: FFAIJXBYBBEFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis 7-(Diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (hereafter referred to as E594-0113) is a coumarin-oxadiazole hybrid compound. Its structure comprises a coumarin core substituted with a diethylamino group at the 7-position and a 1,2,4-oxadiazole ring at the 3-position. The oxadiazole ring is further functionalized with a 2-methylphenyl substituent (Figure 1). The compound’s IUPAC name and SMILES notation are provided in .

Synthetic routes for analogous coumarin-oxadiazole hybrids involve microwave-assisted cyclization of precursor amides and amidoximes. For instance, describes the synthesis of ST-1353 (271), a structurally similar compound with a phenyl group instead of 2-methylphenyl on the oxadiazole, via a two-step protocol using 7-(diethylamino)-2-oxo-2H-chromen-3-carboxylic acid and (Z)-N'-hydroxybenzamidine under EDC/HOBt coupling conditions .

Physicochemical Properties
Key properties of E594-0113 include:

  • Molecular weight: 375.43 g/mol
  • logP (partition coefficient): 4.817 (indicative of high lipophilicity)
  • Polar surface area (PSA): 55.30 Ų
  • Hydrogen bond acceptors/donors: 6/0
  • Water solubility (logSw): -4.74 (poor aqueous solubility) .

Coumarin-oxadiazole hybrids are known for diverse bioactivities, including fluorescence-based imaging () and enzyme inhibition () .

Properties

IUPAC Name

7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-4-25(5-2)16-11-10-15-12-18(22(26)27-19(15)13-16)21-23-20(24-28-21)17-9-7-6-8-14(17)3/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAIJXBYBBEFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Comparative Analysis of Coumarin-Oxadiazole Hybrids

Compound Name / ID Substituent on Oxadiazole Core Structure Molecular Weight (g/mol) logP Key Applications/Activities Reference
E594-0113 2-Methylphenyl Coumarin 375.43 4.82 Cancer screening, nuclear receptors
ST-1353 (271) Phenyl Coumarin 361.39* 4.5* Antimicrobial studies (inferred)
E594-0202 2,3-Dimethoxyphenyl Coumarin 405.43* 5.1* Fluorescence probes, enzyme targets
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)chromone (11) Phenyl Chromone 307.29* 3.9* Antifungal, synthetic methodology
Compound 77 () 3-Hydroxy-4-methoxyphenyl Coumarin-chalcone 407.44* 3.2* Anti-cancer (HCT-116, SF539 cell lines)

*Estimated values based on structural analogs.

Key Structural and Functional Differences

Substituent Effects on Oxadiazole: E594-0113’s 2-methylphenyl group enhances steric bulk and lipophilicity (logP = 4.82) compared to the phenyl group in ST-1353 (logP ~4.5). The 2-methyl substitution may improve membrane permeability but reduce solubility .

Core Structure Variations :

  • Chromone-based oxadiazoles (e.g., Compound 11 ) exhibit reduced molecular weight and logP compared to coumarin hybrids, which may influence bioavailability and metabolic stability .
  • Chalcone-coumarin hybrids (e.g., Compound 77 ) feature a conjugated α,β-unsaturated ketone, enabling redox-mediated anti-cancer activity via apoptosis induction .

Biological Activity Trends :

  • Coumarin-oxadiazole hybrids (E594-0113 , ST-1353 ) are primarily explored for receptor modulation and fluorescence applications, whereas chalcone-coumarin hybrids show direct anti-cancer efficacy .
  • Chromone-oxadiazole derivatives (e.g., Compound 11 ) are less studied pharmacologically but serve as synthetic intermediates for heterocyclic diversification .

Pharmacokinetic Considerations
  • Lipophilicity : Higher logP values in coumarin-oxadiazole hybrids (e.g., E594-0113 vs. Compound 77 ) correlate with improved blood-brain barrier penetration but may limit aqueous solubility .
  • Metabolic Stability : The oxadiazole ring’s resistance to hydrolysis enhances metabolic stability compared to ester-containing analogs (e.g., chromone derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.